Molecular Weight Differentiation: The Lightest-in-Class Core for Fragment-Based Design
The target compound possesses the lowest molecular weight among its closest tetrahydroquinoline-cyclopropanecarboxamide analogs, a critical parameter for fragment-based drug discovery (FBDD) where a molecular weight < 300 Da is a standard criterion [1]. At 284.35 Da, it is 2.0 Da lighter than the isobutyryl analog, 36.0 Da lighter than the benzoyl analog, and 78.1 Da lighter than the benzyl-oxo analog, providing superior ligand efficiency potential [2].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 284.35 |
| Comparator Or Baseline | Isobutyryl analog: 286.37; Benzoyl analog: 320.39; Tosyl analog: 370.5; Benzyl-oxo analog: 362.47 |
| Quantified Difference | Target is 2.0 Da lighter than isobutyryl analog, 36.0 Da lighter than benzoyl analog, 78.1 Da lighter than benzyl-oxo analog, and 86.2 Da lighter than tosyl analog. |
| Conditions | Calculated molecular weight based on molecular formula C₁₇H₂₀N₂O₂ (PubChem computed property). |
Why This Matters
For fragment-based screening libraries, a molecular weight under 300 Da is a strict inclusion criterion; the target compound satisfies this while all major analogs except the isobutyryl variant exceed it, making the target compound uniquely suitable for FBDD campaigns.
- [1] Congreve M, Carr R, Murray C, Jhoti H. A 'Rule of Three' for fragment-based lead discovery? Drug Discov Today. 2003;8(19):876-877. View Source
- [2] Kuujia. Cas no 941991-19-1: N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide specifications. Available at: https://www.kuujia.com. View Source
